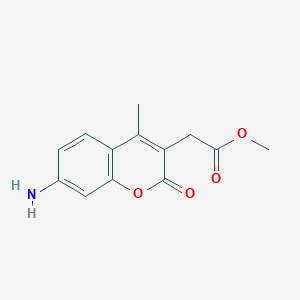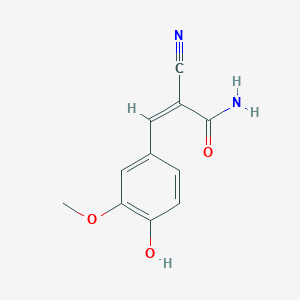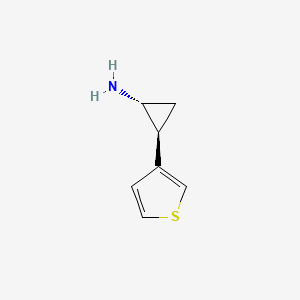
(1R,2S)-2-(Thiophen-3-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine: is a chiral compound featuring a cyclopropane ring substituted with a thiophene group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable thiophene derivative followed by amination. One common method is the reaction of thiophene-3-carboxaldehyde with diazomethane to form the cyclopropane ring, followed by reduction and subsequent amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds containing thiophene and cyclopropane moieties are often investigated for their pharmacological properties.
Medicine
In medicinal chemistry, rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine could be explored for its potential as a drug candidate. Its structural features may impart specific interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene group could play a role in binding to the target site, while the amine group may participate in hydrogen bonding or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-(phenyl)cyclopropan-1-amine: Similar structure but with a phenyl group instead of a thiophene group.
(1R,2S)-2-(furan-3-yl)cyclopropan-1-amine: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C7H9NS |
|---|---|
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
(1R,2S)-2-thiophen-3-ylcyclopropan-1-amine |
InChI |
InChI=1S/C7H9NS/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2/t6-,7+/m0/s1 |
InChI-Schlüssel |
LMXUPPWQKXDJNR-NKWVEPMBSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CSC=C2 |
Kanonische SMILES |
C1C(C1N)C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


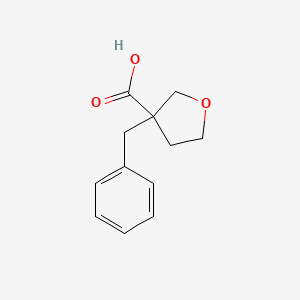
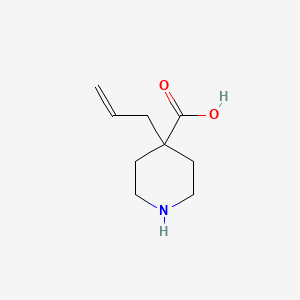
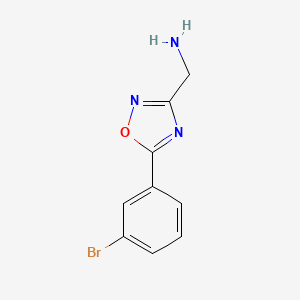
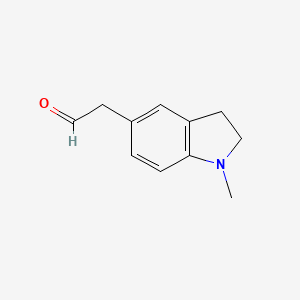

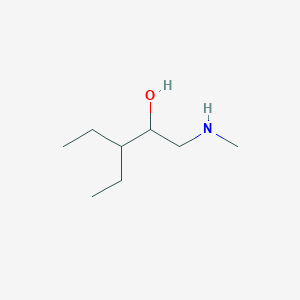
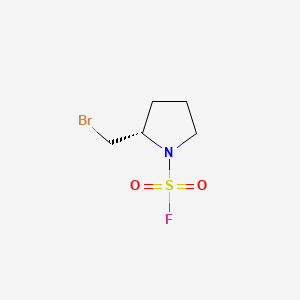
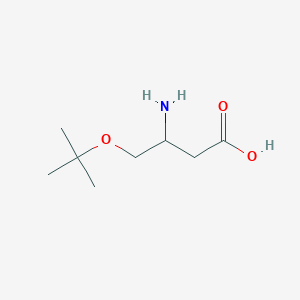
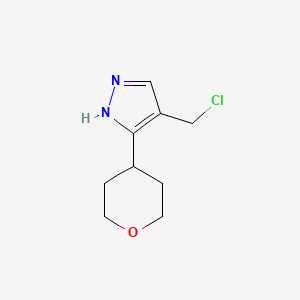
![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)


